molecular formula C16H17NO3S B14273043 2-Aziridinemethanol, 1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3R)- CAS No. 167029-47-2

2-Aziridinemethanol, 1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3R)-

Cat. No.: B14273043
CAS No.: 167029-47-2
M. Wt: 303.4 g/mol
InChI Key: XDRLCBVFGRIVHH-RTKIROINSA-N
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Description

2-Aziridinemethanol, 1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3R)- is a stereoisomeric compound with the chemical formula C₁₆H₁₇NO₃S. This compound belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aziridinemethanol, 1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3R)- typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of an aziridine derivative with a sulfonyl chloride in the presence of a base. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and safety. Industrial methods may also involve continuous flow reactors and advanced purification techniques to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

2-Aziridinemethanol, 1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of ring-opened products .

Scientific Research Applications

2-Aziridinemethanol, 1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3R)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Aziridinemethanol, 1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3R)- involves its interaction with molecular targets and pathways. The aziridine ring is highly reactive and can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as DNA or proteins, potentially leading to biological effects. The specific molecular targets and pathways involved depend on the context of its use and the specific reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Aziridinemethanol, 1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3R)- is unique due to its specific stereochemistry and the presence of both sulfonyl and phenyl groups.

Properties

CAS No.

167029-47-2

Molecular Formula

C16H17NO3S

Molecular Weight

303.4 g/mol

IUPAC Name

[(2R,3R)-1-(4-methylphenyl)sulfonyl-3-phenylaziridin-2-yl]methanol

InChI

InChI=1S/C16H17NO3S/c1-12-7-9-14(10-8-12)21(19,20)17-15(11-18)16(17)13-5-3-2-4-6-13/h2-10,15-16,18H,11H2,1H3/t15-,16+,17?/m0/s1

InChI Key

XDRLCBVFGRIVHH-RTKIROINSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2[C@H]([C@H]2C3=CC=CC=C3)CO

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(C2C3=CC=CC=C3)CO

Origin of Product

United States

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